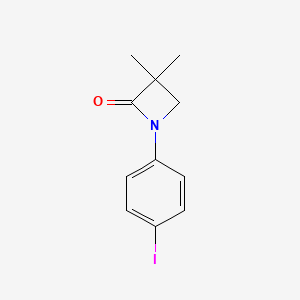
Methyl 2-ethylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-ethylnicotinate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as the methyl ester of 2-ethylnicotinate .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-ethylnicotinate” were not found in the search results, the synthesis of similar compounds often involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .
Molecular Structure Analysis
The molecular structure of “Methyl 2-ethylnicotinate” consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 165.1891 .
Physical And Chemical Properties Analysis
“Methyl 2-ethylnicotinate” has a molecular weight of 165.19 . Further physical and chemical properties were not found in the search results.
Scientific Research Applications
Vasodilation and Enhanced Topical Penetration
Methyl 2-ethylnicotinate possesses vasodilator properties, making it valuable for enhancing the topical penetration of active ingredients in creams and sprays. By promoting blood flow to the skin, it facilitates the delivery of therapeutic compounds to targeted areas. Researchers have explored its use in pain relief formulations, where improved penetration can enhance efficacy .
Analgesic and Rubefacient Effects
Similar to other esters of salicylic acid (such as methyl salicylate), Methyl 2-ethylnicotinate exhibits analgesic properties. It provides relief from muscle and joint pain by acting as a rubefacient—warming the skin and increasing blood circulation. This effect contributes to pain alleviation and relaxation .
Muscle and Joint Pain Relief
Methyl 2-ethylnicotinate’s dual action—vasodilation and analgesia—makes it suitable for inclusion in pain relief sprays and creams. Its application to joints, tendons, and muscles can help manage discomfort associated with conditions like arthritis, strains, and minor injuries .
Enhanced Formulation Efficiency
When combined with other salicylic acid derivatives (such as methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate), Methyl 2-ethylnicotinate enhances the overall efficiency of pain relief formulations. The synergistic effects of these compounds contribute to better therapeutic outcomes .
Pharmaceutical and Cosmetic Applications
Researchers have explored Methyl 2-ethylnicotinate’s potential in pharmaceutical and cosmetic products. Its ability to improve drug delivery and enhance skin penetration makes it a promising candidate for transdermal patches, gels, and lotions. Additionally, its warming effect may find applications in cosmetic formulations .
Research on Combination Therapies
Given its unique properties, Methyl 2-ethylnicotinate could be part of combination therapies. Investigating its synergies with other active ingredients—both in vitro and in vivo—may reveal novel treatment approaches for pain management and related conditions .
Future Directions
While specific future directions for “Methyl 2-ethylnicotinate” were not found in the search results, similar compounds are being researched for their potential in photodynamic therapy for cancer treatment , and in industrial biocatalysis for eco-friendliness, cost-effectiveness, and long-term sustainability .
Mechanism of Action
Target of Action
Methyl 2-ethylnicotinate, a methyl ester of niacin, primarily targets peripheral vasodilation . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Mode of Action
Methyl 2-ethylnicotinate interacts with its targets by promoting peripheral vasodilation . This interaction enhances local blood flow at the site of application .
Biochemical Pathways
Methyl 2-ethylnicotinate affects the peripheral vasodilation pathway . This pathway involves the dilation of blood vessels in the outer (peripheral) parts of the body, which can affect blood pressure and blood flow. The downstream effects of this pathway include increased blood flow and relief from muscle and joint pain .
Pharmacokinetics
Following topical administration, methyl 2-ethylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The molecular and cellular effects of Methyl 2-ethylnicotinate’s action involve the dilation of peripheral blood vessels, leading to enhanced local blood flow . This increased blood flow can help alleviate muscle and joint pain, making Methyl 2-ethylnicotinate a useful ingredient in topical preparations for these conditions .
properties
IUPAC Name |
methyl 2-ethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCLYQKVHAEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethylnicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2584900.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2584902.png)
![2-[(3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2584903.png)


![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2584906.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2584907.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2584913.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2584919.png)